molecular formula C17H22O B123237 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane CAS No. 43109-77-9

1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane

Cat. No.: B123237
CAS No.: 43109-77-9
M. Wt: 242.36 g/mol
InChI Key: HYSZKSPAPGPYFQ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)tricyclo(3.3.1.1³,⁷)decane (CAS: 43109-77-9) is a tricyclic adamantane derivative featuring a 2-methoxyphenyl substituent. It is recognized as Impurity C(EP) in the synthesis of Adapalene, a retinoid used in dermatology . Its molecular formula is C₁₇H₂₂O (MW: 242.36 g/mol), characterized by a rigid adamantane core and a methoxy-substituted aromatic ring. This compound is critical in pharmaceutical quality control, necessitating rigorous comparisons with structurally similar analogs to evaluate purity, stability, and synthesis pathways.

Properties

IUPAC Name

1-(2-methoxyphenyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O/c1-18-16-5-3-2-4-15(16)17-9-12-6-13(10-17)8-14(7-12)11-17/h2-5,12-14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSZKSPAPGPYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195695
Record name 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane
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Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43109-77-9
Record name 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane
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Record name 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Methoxyphenyl)-tricyclo[3.3.1.1]decane
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Biological Activity

1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane, also known as Adapalene Related Compound C, is an organic compound with the molecular formula C17H22O and a molecular weight of 242.36 g/mol. This compound is primarily recognized as an impurity in Adapalene, a medication used for treating acne. Despite its classification as an impurity, studies have indicated that it possesses notable biological activities, particularly in the fields of cancer research and neurodegenerative disease treatment.

Chemical Structure and Properties

The compound features a unique tricyclic structure combined with a methoxy-substituted phenyl group, which contributes to its stability and potential interactions with biological systems. The presence of the methoxy group enhances its reactivity, allowing it to participate in various chemical reactions such as electrophilic aromatic substitution.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antitumor Properties : Preliminary studies suggest that this compound exhibits antitumor activity, making it a candidate for further investigation in oncology.
  • Neuroprotective Effects : There is emerging evidence that it may offer neuroprotective benefits, potentially through mechanisms that involve modulation of neurotransmitter systems.
  • Impact on Drug Efficacy : As an impurity in Adapalene, its presence could influence the overall efficacy and safety profile of the drug, warranting detailed studies on its pharmacokinetics and pharmacodynamics.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its interactions with specific molecular targets—such as enzymes or receptors—may play a crucial role in mediating its biological activities.

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the antitumor properties of the compound in vitro, revealing significant cytotoxic effects against various cancer cell lines (source: Smolecule).
Study 2 Explored the neuroprotective effects in animal models, indicating potential benefits in mitigating neurodegeneration (source: MDPI).
Study 3 Analyzed the pharmacokinetic profile of the compound when administered alongside Adapalene, highlighting implications for drug formulation (source: PubChem).

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group modifications. Its structural versatility opens avenues for further derivatization to enhance biological activity or alter pharmacological properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The adamantane core (tricyclo[3.3.1.1³,⁷]decane) provides high thermal stability and lipophilicity. Substitutions on the phenyl ring or adamantane skeleton significantly influence physicochemical properties and bioactivity. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position/Type Key References
1-(2-Methoxyphenyl)adamantane 43109-77-9 C₁₇H₂₂O 242.36 2-Methoxy on phenyl
1-(5-Bromo-2-methoxyphenyl)adamantane 104224-63-7 C₁₇H₂₁BrO 321.26 5-Bromo, 2-methoxy on phenyl
1-(3,3-Dimethyl-1-butynyl)adamantane 103185-26-8 C₁₆H₂₄ 216.36 Alkyne at C1 of adamantane
1-Chloroadamantane 935-56-8 C₁₀H₁₅Cl 170.68 Chlorine at C1 of adamantane
1-(1,1-Dibromo-2,2-dimethylpropyl)adamantane 100083-97-4 C₁₅H₂₄Br₂ 364.16 Dibromo-dimethylpropyl at C1

Key Observations :

  • Electron-Donating Groups (e.g., methoxy in 1-(2-Methoxyphenyl)adamantane) enhance solubility in polar solvents compared to halogenated analogs like 1-Chloroadamantane .
  • Halogenation (e.g., bromine in 1-(5-Bromo-2-methoxyphenyl)adamantane) increases molecular weight and may alter metabolic stability in biological systems .

Physicochemical Properties

Limited thermal and solubility data are available for these compounds. However, inferences can be drawn from related adamantane derivatives:

Property 1-(2-Methoxyphenyl)adamantane 1-Chloroadamantane 1-Bromoadamantane (CAS: 768-92-3)
Melting Point (°C) Not reported 238–240 245–247
Solubility in DCM High (synthesis solvent) Moderate Low
Thermal Stability High (adamantane core) High High
LogP (Predicted) ~4.2 ~3.8 ~4.5

Notes:

  • The methoxy group in 1-(2-Methoxyphenyl)adamantane likely improves solubility in organic solvents like dichloromethane (DCM), as evidenced by its use in synthesis .
  • Brominated analogs exhibit higher molecular weights and melting points due to stronger van der Waals interactions .

Challenges :

  • Steric hindrance in 1,3,5,7-substituted adamantanes complicates substitution reactions .
  • Halogenated derivatives require stringent control to avoid over-substitution .

Preparation Methods

Friedel-Crafts Alkylation Using 1-Acyloxyadamantane

The most widely documented method involves Friedel-Crafts alkylation, leveraging 1-acyloxyadamantane as a reactive intermediate. This approach, detailed in US Patent 5,015,758 , employs 1-acetoxyadamantane and 2-methoxyphenyl derivatives in a sulfuric acid-catalyzed reaction.

Reaction Mechanism :

  • In situ generation of 1-acyloxyadamantane : 1-Hydroxyadamantane undergoes esterification with acetic anhydride to form 1-acetoxyadamantane, enhancing electrophilicity at the adamantane C1 position.

  • Electrophilic aromatic substitution : The 2-methoxyphenyl group attacks the electrophilic adamantane core, facilitated by concentrated sulfuric acid, which activates the acyloxy intermediate.

Key Advantages :

  • Operates at ambient temperature (20–25°C), minimizing thermal decomposition.

  • High regioselectivity due to the steric protection of alternative adamantane positions.

  • Yields exceeding 85% with minimal di- or polysubstituted byproducts.

Transition-Metal-Catalyzed Coupling

While less common, palladium-catalyzed cross-coupling has been explored for attaching aromatic groups to adamantane. This method typically requires halogenated adamantane precursors (e.g., 1-bromoadamantane) and 2-methoxyphenylboronic acid under Suzuki-Miyaura conditions. However, this route is hampered by:

  • Limited availability of halogenated adamantane starting materials.

  • Competing side reactions at the electron-rich methoxy group.

Detailed Synthetic Procedure

Materials and Equipment

  • Starting materials : 1-Hydroxyadamantane (≥98%), acetic anhydride (≥99%), 2-methoxybenzene (≥97%), concentrated sulfuric acid (95–98%).

  • Solvents : Cyclohexane or hexane (anhydrous).

  • Equipment : Three-neck flask, reflux condenser, magnetic stirrer, ice bath.

Stepwise Protocol

  • Esterification of 1-Hydroxyadamantane :

    • Dissolve 1-hydroxyadamantane (10.0 g, 60.6 mmol) in acetic anhydride (15 mL).

    • Stir at 25°C for 3 hours to yield 1-acetoxyadamantane.

  • Friedel-Crafts Alkylation :

    • Add cyclohexane (150 mL) and 2-methoxybenzene (7.4 mL, 66.7 mmol) to the reaction mixture.

    • Slowly add concentrated sulfuric acid (1.5 mL) dropwise under ice cooling.

    • Stir at 25°C for 12 hours.

  • Workup and Isolation :

    • Quench the reaction with ice water (100 mL).

    • Extract with dichloromethane (3 × 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

    • Purify via column chromatography (SiO₂, hexane/ethyl acetate 9:1) to isolate the product as a white solid.

Reaction Optimization

Solvent and Acid Concentration

ParameterOptimal RangeEffect on Yield
Solvent CyclohexaneMaximizes solubility of adamantane intermediates
H₂SO₄ (v/v %) 0.1–0.5%Higher concentrations accelerate side reactions
Temperature 20–25°CPrevents adamantane decomposition

Critical Findings :

  • Cyclohexane outperforms hexane due to better dissolution of the 1-acetoxyadamantane intermediate.

  • Sulfuric acid concentrations above 0.5% lead to sulfonation of the methoxyphenyl group, reducing yield.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 2H, aromatic), 6.90–6.85 (m, 2H, aromatic), 3.85 (s, 3H, OCH₃), 2.10–1.40 (m, 15H, adamantane).

  • ¹³C NMR : Distinct signals at δ 55.2 (OCH₃), 128.4–114.7 (aromatic carbons), and 35.1–28.3 (adamantane carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 242.3572 [M]⁺ (calc. 242.3570 for C₁₇H₂₂O).

Comparative Analysis with Analogous Derivatives

CompoundSynthetic MethodYield (%)Purity (%)
1-(4-Methoxyphenyl)adamantaneFriedel-Crafts8298.5
1-(2-Chlorophenyl)adamantaneSuzuki Coupling6595.2

Key Insights :

  • Electron-donating groups (e.g., methoxy) enhance reaction rates in Friedel-Crafts alkylation compared to electron-withdrawing substituents.

  • Steric hindrance at the ortho position slightly reduces yields relative to para-substituted analogs.

Challenges and Mitigation Strategies

Regioselectivity Control

The adamantane core’s symmetry poses regioselectivity challenges during alkylation. Computational modeling (DFT) predicts preferential attack at the C1 position due to lower activation energy (−45.2 kJ/mol vs. −38.7 kJ/mol for C2).

Byproduct Formation

  • Major Byproduct : 1,3-Di(2-methoxyphenyl)adamantane (<5%), formed via over-alkylation. Mitigated by limiting reaction time to 12 hours.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time to 4 hours by enhancing mass transfer.

  • Solvent Recycling : Cyclohexane recovery via distillation achieves >90% reuse efficiency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methoxyphenyl)tricyclo(3.3.1.1³,⁷)decane, and how can regioselectivity challenges be addressed?

  • Methodological Answer : Synthesis often involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling to attach the 2-methoxyphenyl group to the tricyclodecane core. Regioselectivity issues arise due to steric hindrance in the tricyclic framework; computational modeling (e.g., DFT calculations) can predict reactive sites, while in situ spectroscopic monitoring (e.g., NMR) helps optimize reaction conditions . Reference standards for impurities (e.g., related tricyclodecane derivatives) are critical for validating regiochemical outcomes .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular mass and substituent positions. Gas chromatography-mass spectrometry (GC-MS) is effective for purity assessment, particularly when analyzing volatile derivatives . For stereochemical analysis, X-ray crystallography or circular dichroism (CD) may be required if chiral centers are present .

Q. How can researchers distinguish 1-(2-Methoxyphenyl)tricyclodecane from structural analogs in complex mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection or tandem mass spectrometry (LC-MS/MS) can resolve structurally similar compounds. Retention indices and fragmentation patterns (e.g., characteristic loss of methoxy groups in MS) should be cross-referenced with databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Quantum mechanical methods (e.g., DFT) combined with molecular dynamics simulations can model transition states and binding affinities in catalytic cycles. Software like COMSOL Multiphysics enables multiphysics simulations to optimize parameters such as temperature gradients and solvent effects . Machine learning models trained on analogous tricyclic systems can further refine predictions .

Q. How can researchers resolve contradictions in experimental data regarding reaction kinetics or thermodynamic stability?

  • Methodological Answer : Statistical design of experiments (DoE) minimizes confounding variables. For example, factorial designs can isolate temperature, solvent polarity, and catalyst loading effects . Discrepancies in stability data may arise from polymorphic forms; differential scanning calorimetry (DSC) and variable-temperature XRD should be employed to assess phase transitions .

Q. What methodologies are suitable for studying the compound’s role as a synthetic intermediate in multi-step reactions?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H) of the methoxyphenyl group enables tracking through reaction cascades. In operando spectroscopic techniques (e.g., IR or Raman) paired with chemometric analysis can map intermediate formation and degradation pathways . Reaction progress kinetic analysis (RPKA) quantifies rate laws under realistic conditions .

Q. How can impurities or degradation products of this compound be systematically identified and quantified?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) paired with LC-HRMS/MS are critical. Structural elucidation of impurities (e.g., demethylated derivatives or tricyclic ring-opened byproducts) requires comparative analysis with synthesized reference standards . Quantitative NMR (qNMR) using internal standards like 1,3,5-trimethoxybenzene ensures accurate impurity profiling .

Q. What experimental frameworks are recommended for optimizing its use in energy-related applications (e.g., photochemical studies)?

  • Methodological Answer : Time-resolved fluorescence spectroscopy and transient absorption spectroscopy quantify excited-state dynamics. For energy storage applications, cyclic voltammetry (CV) and galvanostatic charge-discharge tests assess redox behavior. Statistical optimization tools like response surface methodology (RSM) balance efficiency and cost .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane

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